molecular formula C9H6BrClN2 B2654051 6-Bromo-8-chloroquinolin-2-amine CAS No. 1342969-44-1

6-Bromo-8-chloroquinolin-2-amine

Cat. No.: B2654051
CAS No.: 1342969-44-1
M. Wt: 257.52
InChI Key: CXNRQQLFIXSMNK-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinolin-2-amine ( 1342969-44-1) is a halogenated quinoline derivative of significant interest in advanced chemical and pharmaceutical research . With the molecular formula C 9 H 6 BrClN 2 and a molecular weight of 257.51 g/mol, this compound serves as a versatile and valuable building block for organic synthesis . Its structure features both bromo and chloro substituents on the quinoline ring, which allows for selective further functionalization, making it a key intermediate in the development of more complex molecules. Researchers utilize this amine in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialized organic compounds . The presence of the amine group at the 2-position offers a reactive handle for constructing molecular libraries for screening in drug discovery programs. For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere and at room temperature . This compound is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-chloroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNRQQLFIXSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloroquinolin-2-amine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-chloroquinoline followed by amination at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloroquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

6-Bromo-8-chloroquinolin-2-amine has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its biological activity against various pathogens. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting DNA synthesis through interaction with DNA gyrase and type IV topoisomerase.

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. Preliminary studies suggest that compounds similar to this compound can inhibit tumor growth in various cancer models, indicating potential for further investigation in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, anticancer
5-BromoquinolineBromine at position 5Antiviral properties
7-ChloroquinolineChlorine at position 7Antimalarial activity
This compound Bromine at position 6, Chlorine at position 8Potential antimicrobial and anticancer effects

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is particularly relevant in the context of its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Isomerism and Substituent Positioning

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positioning. Below is a comparative analysis of 6-bromo-8-chloroquinolin-2-amine with analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Yield
This compound Br (C6), Cl (C8), NH₂ (C2) C₉H₆BrClN₂ 257.51 Not explicitly stated in evidence N/A
6-Bromo-4-methoxyquinolin-8-amine Br (C6), OCH₃ (C4), NH₂ (C8) C₁₀H₈BrN₂O 267.09 Photocatalytic nitro reduction 98.3%
5-Bromo-7-chloroquinolin-8-amine Br (C5), Cl (C7), NH₂ (C8) C₉H₆BrClN₂ 257.51 Not explicitly stated in evidence N/A
3-Bromo-6-fluoroquinolin-8-amine Br (C3), F (C6), NH₂ (C8) C₉H₅BrFN₂ 255.05 Not explicitly stated in evidence N/A
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (C6), N-linked difluoromethylphenyl (C4) C₁₆H₁₀BrF₂N₂ 353.17 One-step coupling with Hünig’s base 83%
Key Observations:

Isomerism: this compound and 5-bromo-7-chloroquinolin-8-amine (CAS: 1215767-85-3) are structural isomers with identical molecular formulas but distinct substituent positions, which may lead to divergent reactivity and biological activity .

Functional Group Diversity: The methoxy group in 6-bromo-4-methoxyquinolin-8-amine introduces polarity, improving solubility compared to halogenated analogs .

Physicochemical and Application Differences

  • Solubility: Methoxy-substituted derivatives (e.g., 6-bromo-4-methoxyquinolin-8-amine) exhibit higher solubility in polar solvents compared to halogen-dominated analogs like this compound .
  • Bioactivity: The difluoromethylphenyl group in 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine enhances lipophilicity, making it a candidate for kinase inhibition studies .
  • Safety: While safety data for this compound are unavailable, analogs like 3-bromo-6-fluoroquinolin-8-amine require stringent handling (e.g., artificial respiration if inhaled) .

Biological Activity

6-Bromo-8-chloroquinolin-2-amine is a synthetic compound belonging to the quinoline family, notable for its unique halogenated structure which contributes to its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential antimicrobial and anticancer properties.

  • Molecular Formula : C9H6BrClN2
  • Molecular Weight : 257.51 g/mol
  • CAS Number : 1342969-44-1

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, revealing significant antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus5.4
Staphylococcus albus6.4
Escherichia coli10.0

The low MIC values suggest that this compound is potent against these pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (μg/mL)
Murine leukemia P-3882.56
MCF-7 (breast cancer)3.12
HeLa (cervical cancer)4.50

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer drugs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins that are crucial for cellular processes, thereby disrupting the growth and proliferation of bacteria and cancer cells.

Case Studies

  • Antimicrobial Efficacy Against Multidrug-resistant Strains : A study focused on the efficacy of this compound against multidrug-resistant bacterial strains showed that it significantly reduced bacterial viability in a concentration-dependent manner. This underscores its potential as an alternative treatment option in an era of rising antibiotic resistance.
  • Anticancer Evaluation Using MTT Assays : In another investigation, the compound was tested against various cancer cell lines using MTT assays to assess cell viability. Results indicated significant reductions in cell proliferation, particularly in breast cancer (MCF-7) and leukemia cell lines, highlighting its potential role in cancer therapy.

Comparison with Similar Compounds

The unique substitution pattern of this compound differentiates it from other quinoline derivatives, which can influence biological activity:

Compound NameMolecular FormulaKey Features
6-Bromo-7-chloroquinolineC9H7BrClNDifferent positioning of halogens
6-Bromo-8-fluoroquinolineC10H7BrFNOFluorine substitution instead of chlorine
6-Bromo-8-methylquinolineC11H10BrNMethyl group addition

These comparisons illustrate how variations in substitution can lead to differences in biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Bromo-8-chloroquinolin-2-amine, and what precursors are typically involved?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, halogenated quinoline derivatives (e.g., 2,6-dichloroquinoxaline) can react with amines under basic conditions (e.g., K₂CO₃) to introduce the amine group. Bromo and chloro substituents are retained or introduced via halogenation steps. Reaction optimization (temperature, catalyst loading) is critical for yield improvement, as demonstrated in studies on analogous quinoxaline derivatives .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments.
  • Infrared Spectroscopy (IR) : Identifies amine (-NH₂) and C-Br/C-Cl bonds.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms purity and stoichiometry. These methods were applied to structurally similar compounds, such as 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive analogs (e.g., boronic acids) require similar protocols, as noted in reagent catalogs . Use desiccants and inert atmospheres (N₂/Ar) for long-term storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in amination reactions?

  • Methodological Answer :

  • Temperature : Elevating reaction temperatures (70–75°C) enhances kinetic efficiency, as shown in quinoxaline amination studies .
  • Catalyst Selection : Use phase-transfer catalysts (PTCs) or Pd-based catalysts for cross-coupling reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates.
  • Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts.

Q. How do bromo and chloro substituents influence the reactivity of quinolin-2-amine derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Bromo Groups : Act as better leaving groups compared to chloro in Suzuki-Miyaura couplings, enabling selective functionalization.
  • Electronic Effects : Chloro substituents deactivate the aromatic ring, directing electrophilic substitutions to specific positions.
  • Steric Effects : Bulky halogen groups may hinder access to reactive sites, requiring tailored catalysts (e.g., Pd(PPh₃)₄). These principles are derived from studies on halogenated quinoxalines .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Assessment : Reproduce synthesis with rigorous purification (e.g., column chromatography, recrystallization).
  • Polymorphism Analysis : Use differential scanning calorimetry (DSC) or X-ray crystallography to identify crystalline forms.
  • Instrument Calibration : Validate NMR and MS settings against standards (e.g., 8-Amino-2-methylquinoline, mp 56–58°C ).

Q. What strategies resolve contradictions in catalytic efficiency data for amination reactions involving this compound?

  • Methodological Answer :

  • Controlled Reproducibility : Repeat experiments under identical conditions (solvent, catalyst batch, temperature).
  • Parameter Screening : Systematically vary catalyst loading, solvent, and reaction time.
  • Advanced Characterization : Use in-situ FTIR or GC-MS to detect intermediates or side reactions. A study on quinoxaline derivatives achieved 80% yield after optimizing temperature and catalyst .

Key Considerations

  • Synthetic Challenges : Competing substitution at bromo vs. chloro sites requires regioselective control.
  • Data Validation : Cross-reference spectral data with computational modeling (e.g., DFT) for structural confirmation.
  • Safety Protocols : Follow guidelines for handling halogenated amines, including PPE and waste disposal .

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